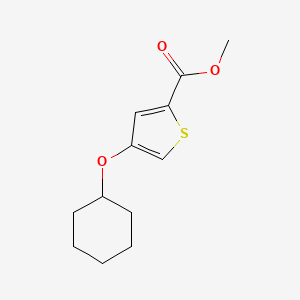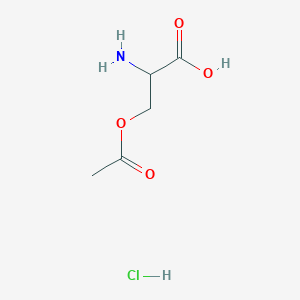![molecular formula C20H26N7O10P B12063243 [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)
[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in various biochemical processes, making it a valuable subject of study in fields such as biochemistry, molecular biology, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and pyrimidine bases, followed by the formation of the sugar-phosphate backbone. Key steps include:
Formation of Purine and Pyrimidine Bases: The purine base (adenine) and the pyrimidine base (thymine) are synthesized through well-established organic reactions involving amination and cyclization.
Glycosylation: The bases are then attached to a ribose or deoxyribose sugar through glycosidic bonds. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to form the nucleotide. This is typically achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, precise control of reaction conditions, and efficient purification methods such as chromatography.
化学反应分析
Types of Reactions
The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized nucleotides, deoxy nucleotides, and various substituted derivatives, each with distinct chemical and biological properties.
科学研究应用
The compound has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide chemistry and enzymatic reactions.
Biology: Plays a role in understanding DNA and RNA synthesis, repair, and replication.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its structural similarity to natural nucleotides.
Industry: Utilized in the development of nucleotide-based drugs and diagnostic tools.
作用机制
The mechanism of action of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate involves its incorporation into nucleic acids. It can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. The compound targets polymerase enzymes, interfering with their function and leading to the cessation of nucleic acid elongation.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Thymidine Monophosphate (TMP): A nucleotide involved in DNA synthesis.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
The uniqueness of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate lies in its dual base structure, which allows it to interact with both purine and pyrimidine pathways. This dual functionality makes it a versatile tool in biochemical research and therapeutic applications.
属性
分子式 |
C20H26N7O10P |
|---|---|
分子量 |
555.4 g/mol |
IUPAC 名称 |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-19(9)30)14-2-10(28)12(36-14)5-34-38(32,33)35-6-13-11(29)3-15(37-13)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31) |
InChI 键 |
DRHQKJKROQSOGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

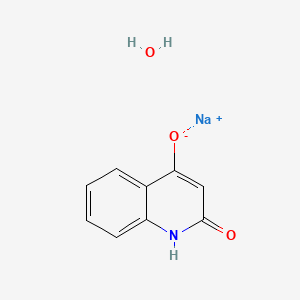
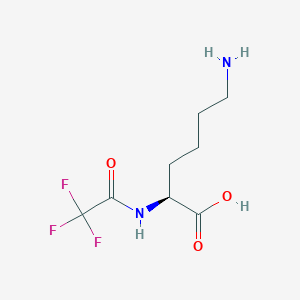
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
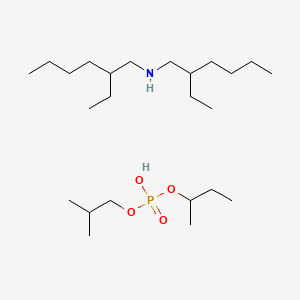



![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)

